molecular formula C12H12N2O4S B2390845 5-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-3-carboxamide CAS No. 955754-62-8

5-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-3-carboxamide

Cat. No.: B2390845
CAS No.: 955754-62-8
M. Wt: 280.3
InChI Key: ZWQPDPVOEDZPSI-UHFFFAOYSA-N
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Description

5-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-3-carboxamide is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.

Scientific Research Applications

5-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and agrochemicals

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-3-carboxamide typically involves the cycloaddition of nitrile oxides with alkynes or alkenes. One common method is the reaction of 2-(methylsulfonyl)benzonitrile with methyl propiolate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the isoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of metal-free catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 5-methylisoxazole-3-carboxamide
  • N-(2-(methylsulfonyl)phenyl)isoxazole-3-carboxamide
  • 5-methyl-N-phenylisoxazole-3-carboxamide

Uniqueness

5-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-3-carboxamide is unique due to the presence of both the methylsulfonyl and carboxamide groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its solubility, stability, and potential for specific interactions with biological targets .

Properties

IUPAC Name

5-methyl-N-(2-methylsulfonylphenyl)-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c1-8-7-10(14-18-8)12(15)13-9-5-3-4-6-11(9)19(2,16)17/h3-7H,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQPDPVOEDZPSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=CC=C2S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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